(Z)-methyl 2-(4-chloro-2-((2-(thiophen-2-yl)quinoline-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
The compound "(Z)-methyl 2-(4-chloro-2-((2-(thiophen-2-yl)quinoline-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate" is a structurally complex molecule featuring a benzo[d]thiazole core substituted with a 4-chloro group, an imino-linked 2-(thiophen-2-yl)quinoline-4-carbonyl moiety, and a methyl acetate side chain. Its Z-configuration at the imino double bond is critical for its stereochemical and biological properties.
Synthetic routes for analogous compounds often involve cyclocondensation of hydrazinecarbothioamides with α-halo esters or ketones, as seen in related thiazole derivatives . The presence of hydrogen-bonding motifs (e.g., N–H⋯O/N interactions) in its crystal structure, as observed in similar molecules, may enhance stability and influence solubility .
Properties
IUPAC Name |
methyl 2-[4-chloro-2-(2-thiophen-2-ylquinoline-4-carbonyl)imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClN3O3S2/c1-31-21(29)13-28-22-16(25)7-4-9-20(22)33-24(28)27-23(30)15-12-18(19-10-5-11-32-19)26-17-8-3-2-6-14(15)17/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQYMZDKPIRNBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-(4-chloro-2-((2-(thiophen-2-yl)quinoline-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and pharmacological implications based on diverse research findings.
Chemical Structure and Properties
The compound has a molecular formula of C₁₈H₁₅ClN₂O₂S and a molecular weight of approximately 364.84 g/mol. Its structure features multiple functional groups, including a thiazole ring, a quinoline moiety, and an acetate group, which contribute to its biological properties.
Structural Formula
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiazole and quinoline scaffolds. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study conducted by Da Silva et al. evaluated the cytotoxicity of thiazolidinone derivatives against glioblastoma cells, revealing that modifications in the structure significantly influenced their effectiveness. Compounds with electron-withdrawing groups exhibited enhanced activity, suggesting that similar modifications in our compound might yield potent anticancer agents .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 | 12.5 |
| Compound B | HCT116 | 8.7 |
| (Z)-methyl 2-(4-chloro...) | TBD | TBD |
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties . Thiazole derivatives have been reported to possess broad-spectrum antimicrobial activity, making them suitable candidates for further investigation.
Research Findings on Antimicrobial Efficacy
In vitro studies have shown that thiazole-containing compounds exhibit significant inhibition against various bacterial strains. For example, thiazolidine derivatives demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) in the low micromolar range .
Other Biological Activities
Preliminary investigations suggest that (Z)-methyl 2-(4-chloro...) may also exhibit anti-inflammatory and antiviral activities. The presence of specific functional groups can enhance interactions with biological targets involved in inflammatory pathways and viral replication processes.
Table: Summary of Biological Activities
Synthesis Approaches
The synthesis of (Z)-methyl 2-(4-chloro...) involves multiple steps, typically starting from commercially available precursors. The reaction pathways often include:
- Formation of the Thiazole Ring : Utilizing thioketones and appropriate amines.
- Quinoline Derivative Synthesis : Employing cyclization methods involving substituted anilines.
- Final Coupling Reactions : Combining the synthesized intermediates through acylation or amidation reactions.
Example Synthetic Route
A proposed synthetic route includes:
- Synthesis of the thiophene-substituted quinoline.
- Formation of the benzo[d]thiazole scaffold.
- Final acylation with methyl acetate.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of compounds containing quinoline and thiazole moieties as anticancer agents. The incorporation of these functional groups in (Z)-methyl 2-(4-chloro-2-((2-(thiophen-2-yl)quinoline-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate may enhance its efficacy against various cancer cell lines. For instance, derivatives with similar structures have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .
Antimicrobial Properties
Compounds with thiophene and thiazole rings have been reported to exhibit antimicrobial activities. The presence of these heterocycles in this compound suggests potential applications as antimicrobial agents against a range of pathogens, including bacteria and fungi .
Synthetic Pathways
The synthesis of this compound involves multi-step reactions that typically include condensation reactions, cyclization, and functional group transformations. These synthetic methodologies not only facilitate the production of the compound but also allow for the exploration of structural analogs that may enhance biological activity .
Derivative Exploration
Research into derivatives of this compound has revealed that modifications at various positions can significantly alter biological activity. For instance, changing substituents on the quinoline or thiazole rings can lead to increased potency against specific cancer types or improved selectivity for microbial targets .
Case Study: Anticancer Evaluation
In a recent study, a series of thiazole-containing compounds were evaluated for their anticancer properties using various cancer cell lines. The results indicated that compounds structurally similar to this compound exhibited significant cytotoxicity, with IC50 values in the low micromolar range .
Case Study: Antimicrobial Screening
Another study focused on the antimicrobial screening of thiophene derivatives, revealing that certain modifications led to enhanced activity against resistant strains of bacteria. This suggests that this compound could be a lead compound for developing new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key features of the target compound with structurally related molecules:
Key Differences and Implications
Bioactivity: Thiazole-quinoline hybrids are frequently explored for cytotoxicity, as seen in studies on similar derivatives . In contrast, the nitrobenzoyl analogue’s bioactivity remains underexplored, though nitro groups are known to act as electron-withdrawing moieties, influencing redox properties . The amino-thiazole compound’s role as a cephalosporin precursor highlights the scaffold’s versatility in antibiotic synthesis .
Synthetic Complexity: The target compound’s synthesis likely requires multistep reactions to assemble the thiophene-quinoline fragment, whereas the nitrobenzoyl analogue can be prepared using commercially available acyl chlorides .
Crystallographic and Stability Considerations
- The target compound’s crystal structure is expected to exhibit N–H⋯O/N hydrogen bonds and π-π interactions between thiophene/quinoline rings, akin to patterns observed in related thiazoles . Such interactions enhance thermal stability and may affect pharmacokinetic properties like solubility.
- In contrast, the amino-thiazole derivative forms R₂²(8) ring motifs via N–H⋯N bonds, creating dimeric structures that stabilize its crystalline form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
